Cas no 57304-67-3 (3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one)

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one structure
57304-67-3 structure
Product name:3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
CAS No:57304-67-3
MF:C41H76O8Si4
MW:809.379357337952
CID:2673905

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Chemical and Physical Properties

Names and Identifiers

    • 3β-[[2,6-Dideoxy-3-O,4-O-bis(trimethylsilyl)-D-ribo-hexopyranosyl]oxy]-12β,14-bis[(trimethylsilyl)oxy]-5β-card-20(22)-enolide
    • 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy
    • 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • Inchi: 1S/C41H76O8Si4/c1-27-38(48-52(10,11)12)34(46-50(4,5)6)25-37(44-27)45-30-18-20-39(2)29(23-30)16-17-32-33(39)24-35(47-51(7,8)9)40(3)31(28-22-36(42)43-26-28)19-21-41(32,40)49-53(13,14)15/h22,27,29-35,37-38H,16-21,23-26H2,1-15H3/t27-,29-,30+,31-,32-,33+,34+,35-,37?,38-,39+,40+,41+/m1/s1
    • InChI Key: DPOCBXDNSZEHTC-MTLDBKOHSA-N
    • SMILES: [Si](C)(C)(C)O[C@]12CC[C@H](C3=CC(=O)OC3)[C@@]1(C)[C@@H](C[C@@H]1[C@@]3(C)CC[C@@H](C[C@H]3CC[C@@H]21)OC1C[C@@H]([C@@H]([C@@H](C)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 53
  • Rotatable Bond Count: 11
  • Complexity: 1380
  • Topological Polar Surface Area: 81.7

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